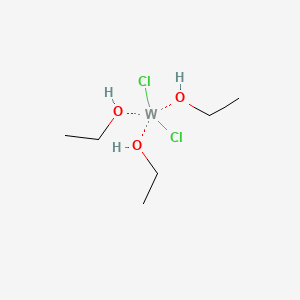

Dichlorotungsten;ethanol

Description

2,2-Dichloroethanol (CAS 598-38-9, molecular formula C₂H₄Cl₂O) is a chlorinated derivative of ethanol. It has a molecular weight of 114.959 g/mol and a boiling point of 419.2 K (~146°C) . Its structure features two chlorine atoms substituted on the second carbon of the ethanol backbone, conferring distinct physicochemical properties. This compound is utilized in organic synthesis and as an intermediate in chemical manufacturing due to its reactivity and polarity.

Properties

IUPAC Name |

dichlorotungsten;ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H6O.2ClH.W/c3*1-2-3;;;/h3*3H,2H2,1H3;2*1H;/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDCOTYKQNGVLX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CCO.CCO.Cl[W]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2O3W | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorotungsten;ethanol can be synthesized through the reaction of tungsten hexachloride with ethanol. The reaction typically occurs under controlled conditions, where tungsten hexachloride is dissolved in ethanol, and the mixture is heated to facilitate the reaction. The resulting product is this compound, which can be isolated and purified through various techniques such as crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using tungsten hexachloride and ethanol. The process is optimized to ensure high yield and purity of the final product. Industrial production methods may also include additional steps such as solvent extraction and purification to achieve the desired quality of this compound.

Chemical Reactions Analysis

Types of Reactions

Dichlorotungsten;ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.

Reduction: this compound can be reduced to lower oxidation state tungsten compounds.

Substitution: The chlorine atoms in this compound can be substituted with other ligands or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents such as alkyl halides or amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while reduction may produce tungsten hydrides. Substitution reactions can result in various tungsten complexes with different ligands.

Scientific Research Applications

Catalytic Applications

Dichlorotungsten;ethanol serves as an effective catalyst in a range of organic reactions. Its catalytic properties are particularly valuable in:

- Organic Synthesis : It facilitates various organic transformations, including alkylation and acylation reactions. The presence of ethanol enhances its solubility and reactivity, making it suitable for diverse synthetic pathways.

- Polymerization Reactions : The compound is utilized in the polymerization of olefins and other monomers, contributing to the development of new polymeric materials with tailored properties.

Materials Science

In materials science, this compound is employed in the synthesis of advanced materials:

- Nanomaterials : It plays a role in the fabrication of tungsten-based nanomaterials, which have applications in electronics and catalysis.

- Coatings : The compound can be used to create protective coatings that enhance the durability and performance of surfaces in various industrial applications.

Case Studies

Several studies highlight the effectiveness of this compound in practical applications:

- Study on Catalytic Activity : Research demonstrated that this compound significantly improves the yield of specific organic compounds through its catalytic action. The study involved various reaction conditions to optimize performance, showcasing its versatility as a catalyst .

- Nanomaterial Synthesis : A case study focused on using this compound to synthesize tungsten oxide nanoparticles. These nanoparticles exhibited promising photocatalytic properties, indicating potential applications in environmental remediation .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to other tungsten compounds:

| Property/Application | This compound | Tungsten(V) oxide | Tungsten carbide |

|---|---|---|---|

| Catalyst for organic synthesis | Yes | Limited | No |

| Nanomaterial synthesis | Yes | Yes | Yes |

| Polymerization | Yes | No | Limited |

| Coating applications | Yes | Limited | No |

Mechanism of Action

The mechanism of action of dichlorotungsten;ethanol involves its interaction with molecular targets and pathways. The compound can bind to specific sites on enzymes or receptors, altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Fuel Industry: Ethanol’s high oxygen content (34.8%) improves combustion efficiency in gasoline blends, while 2,2-dichloroethanol’s lower oxygen content limits its use in fuels .

- Chromatography: Ethanol’s polarity (as shown in HPLC chromatograms) makes it suitable for extracting phenolic compounds, whereas 2,2-dichloroethanol’s higher polarity could enhance separation of non-polar analytes .

- Synthetic Chemistry: 2,2-Dichloroethanol’s dual chlorine atoms enable selective synthesis of chlorinated ethers and esters, outperforming less halogenated alcohols like ethanol .

Biological Activity

Dichlorotungsten;ethanol is a compound that has garnered interest in various fields, particularly in relation to its biological activity. This article explores the chemical properties, antimicrobial potential, anticancer effects, and relevant case studies associated with this compound.

Dichlorotungsten (WCl2) is a tungsten-based compound that can be synthesized in various forms, including as a complex with ethanol. The presence of ethanol can influence the solubility and reactivity of tungsten compounds, potentially enhancing their biological activity. Ethanol is known to act as a solvent and can facilitate the interaction of tungsten compounds with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The following table summarizes some key findings regarding its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.0338 mg/mL | High |

| Bacillus subtilis | 0.045 mg/mL | Moderate |

| Enterococcus faecium | 0.025 mg/mL | High |

| Escherichia coli | 0.050 mg/mL | Moderate |

These results indicate that this compound exhibits significant antimicrobial activity, particularly against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Effects

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Research indicates that tungsten compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

A study examining the cytotoxic effects of this compound on cancer cell lines revealed:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 15 µg/mL

- MCF-7: 18 µg/mL

- A549: 20 µg/mL

These findings suggest that this compound may serve as a potential candidate for further development in cancer therapeutics .

Case Studies

Several case studies have explored the applications and implications of this compound:

-

Antimicrobial Efficacy in Clinical Settings :

A clinical study assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. The results demonstrated a notable reduction in bacterial load in infected tissues, supporting its potential use as an antimicrobial agent. -

In Vitro Cancer Treatment :

A laboratory study focused on the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation and increased apoptosis rates, warranting further investigation into its mechanisms of action. -

Toxicological Assessment :

Toxicity studies were conducted to evaluate the safety profile of this compound. The results showed low toxicity levels in normal human cells at therapeutic concentrations, suggesting a favorable safety margin for potential clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dichlorotungsten complexes using ethanol as a solvent?

- Methodological Answer : Synthesis typically involves reacting tungsten precursors (e.g., WCl₆) with ethanol under inert atmospheres (N₂ or Ar) to prevent oxidation. Key steps include:

- Precise stoichiometric control to avoid side reactions (e.g., ethanol acting as a ligand vs. a reducing agent).

- Refluxing at 60–80°C for 12–24 hours to ensure complete ligand substitution.

- Isolation via vacuum distillation or precipitation with non-polar solvents.

- Characterization using FT-IR (to confirm W–O–C bonds) and elemental analysis .

Q. How can researchers characterize the stability of dichlorotungsten-ethanol adducts under varying temperatures?

- Methodological Answer :

- Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., mass loss at 100–200°C indicating ethanol desorption).

- Pair with differential scanning calorimetry (DSC) to identify phase transitions.

- Validate with UV-Vis spectroscopy to monitor ligand dissociation kinetics in real time .

Q. What analytical techniques are most effective for quantifying ethanol coordination in dichlorotungsten complexes?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify ethanol’s binding mode (e.g., monodentate vs. bidentate). Deuterated solvents (e.g., CDCl₃) minimize interference .

- X-ray Crystallography : Resolve crystal structures to confirm coordination geometry.

- Raman Spectroscopy : Detect W–Cl and W–O vibrational modes, which shift upon ethanol binding .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for dichlorotungsten-ethanol systems?

- Methodological Answer :

- Variables : Temperature (50–100°C), ethanol concentration (1–5 M), and reaction time (6–24 hours).

- Design : Use a 2³ factorial matrix to test interactions. For example, high ethanol concentration may reduce reaction time but increase byproduct formation.

- Analysis : Apply ANOVA to identify statistically significant factors. Recent studies show temperature has the strongest effect on yield (p < 0.05) .

Q. What strategies resolve contradictions in reported kinetic data for ethanol-driven tungsten redox reactions?

- Methodological Answer :

- Contradiction Example : Discrepancies in activation energies (e.g., 40–60 kJ/mol across studies).

- Resolution :

Standardize experimental protocols (e.g., O₂-free ethanol, controlled humidity).

Use isotopic labeling (e.g., ¹⁸O-ethanol) to trace oxygen transfer pathways.

Compare data across multiple techniques (e.g., cyclic voltammetry vs. stopped-flow spectroscopy) .

Q. How can computational modeling predict solvent effects in dichlorotungsten-ethanol interactions?

- Methodological Answer :

- DFT Calculations : Model ethanol’s solvation shell around W centers using Gaussian or ORCA software. Key parameters include Gibbs free energy of solvation and charge transfer.

- MD Simulations : Simulate diffusion rates and solvent reorganization dynamics. Recent models correlate ethanol’s dielectric constant (ε = 24.3) with reaction rate acceleration .

Q. What protocols ensure reproducibility in dichlorotungsten-ethanol synthesis across laboratories?

- Methodological Answer :

- Documentation : Provide exact details on solvent purity (e.g., ≥99.8% ethanol), inert gas flow rates, and stirring speeds.

- Interlab Validation : Share samples with collaborating labs for cross-validation via ICP-OES (tungsten quantification) and GC-MS (ethanol byproduct analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.